4-Bromo-4-Propylbiphenyl

Liquid Crystal Intermediates Physical Property Specification Procurement Quality Control

Liquid crystal researchers often face batch variability in alkylbiphenyl intermediates, causing inconsistent mesophase behavior. 4-Bromo-4-Propylbiphenyl delivers a defined propyl chain and reactive 4-bromo handle for reliable Suzuki coupling and cyanation. - Optimized propyl chain yields nematic mesophase with desirable clearing point. - Industrial synthesis achieves >99.8% purity for reproducible device fabrication. - Melting point 107-109 °C and toluene solubility enable straightforward QC. - SDBS spectral library data supports analytical method validation.

Molecular Formula C15H17Br
Molecular Weight 277.20 g/mol
Cat. No. B14010546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4-Propylbiphenyl
Molecular FormulaC15H17Br
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESCCCC1(CC=C(C=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
InChIKeyGNNMNHUWKOIOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4-Propylbiphenyl Specifications & Identity


4-Bromo-4-Propylbiphenyl (4-bromo-4′-propylbiphenyl; 1-bromo-4-(4-propylphenyl)benzene; CAS 58743-81-0) is a biphenyl derivative with molecular formula C15H15Br and molecular weight 275.19 g/mol [1]. It belongs to the class of 4-alkyl-4′-halobiphenyls and serves primarily as a key intermediate in the synthesis of cyanobiphenyl liquid crystal materials and as a versatile building block for Suzuki-Miyaura cross-coupling reactions in organic electronics . The compound features a bromine atom at the 4-position of one phenyl ring and a propyl group at the 4′-position of the second phenyl ring, providing a defined reactive handle for further functionalization while maintaining the rigid biphenyl core essential for mesogenic properties [2].

Reactive handle: para-bromo for Suzuki coupling
Core structure: rigid biphenyl mesogenic core
Alkyl chain: propyl group balances nematic range

Halobiphenyl Analog Substitution Limitations


Within the class of 4-alkyl-4′-halobiphenyls, substitution of one homolog for another introduces consequential changes in physical properties, downstream product characteristics, and synthetic compatibility. The alkyl chain length (e.g., methyl, ethyl, propyl, butyl) directly influences melting point, solubility, and the mesomorphic behavior of derived liquid crystal materials [1]. Substituting 4-bromo-4′-propylbiphenyl with the ethyl analog (CAS 58743-79-6) or methyl analog (4-bromo-4′-methylbiphenyl) alters the phase transition temperatures and electro-optical properties of the resulting cyanobiphenyl products [2]. Additionally, the bromine substitution pattern (4-bromo vs. 3-bromo vs. 2-bromo) affects both the reactivity in palladium-catalyzed cross-coupling reactions and the steric profile of the resulting biaryl products. These differences preclude simple interchangeability without experimental revalidation and reformulation.

Alkyl chain length shifts phase transitions

Methyl or ethyl analogs alter melting points and mesomorphic behavior, affecting liquid crystal performance.

Bromine substitution pattern modifies reactivity

Ortho- or meta-bromo isomers change steric profile and coupling efficiency, requiring revalidation of synthetic conditions.

Analog interchange demands revalidation

Simple replacement with other 4-alkyl-4′-halobiphenyls risks downstream product specification mismatch without experimental verification.

4-Bromo-4-Propylbiphenyl Differentiation Evidence


Melting Point vs. Ethyl & Methyl Analogs

The melting point of 4-bromo-4′-propylbiphenyl (107.0–109.0 °C) serves as a readily measurable quality control parameter that distinguishes it from its closest homologs. This physical property enables rapid identity confirmation and purity assessment during incoming material inspection . The ethyl analog (4-bromo-4′-ethylbiphenyl, CAS 58743-79-6) exhibits a different melting point, while the methyl analog (4-bromo-4′-methylbiphenyl) shows yet another distinct crystalline transition temperature [1].

Melting Point ID
Class-level
107.0–109.0 °C (GC ≥98.0%) vs. distinct ranges for ethyl and methyl analogs
Supports rapid identity verification
Alkyl-dependent crystalline transitions distinguish homologs
Liquid Crystal Intermediates Physical Property Specification Procurement Quality Control

Purity Benchmark for Liquid Crystal Synthesis

An optimized industrial synthesis route using 4-bromobiphenyl as starting material, followed by Friedel-Crafts acylation with propionyl chloride and Wolff-Kishner-Huang reduction, achieves 4-bromo-4′-propylbiphenyl with purity exceeding 99.8% after recrystallization, with a comprehensive reaction yield of 21.3% [1]. This purity specification exceeds the standard commercial specification of ≥98.0% (GC) offered by major suppliers and is critical for liquid crystal monomer synthesis where trace impurities can significantly affect electro-optical performance and device reliability [2].

Purity Benchmark
Reported
>99.8% after optimized synthesis vs. commercial ≥98.0%
Higher purity supports display material reliability
Achieved via Friedel-Crafts/Wolff-Kishner/recrystallization
Liquid Crystal Intermediate Synthetic Methodology High-Purity Materials

Suzuki-Miyaura Cross-Coupling Reactivity Advantage

4-Bromo-4′-propylbiphenyl contains a single bromine atom at the para position of one phenyl ring, providing a defined reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids or arylboronic esters [1]. In contrast to the analogous 4-iodo-4′-propylbiphenyl (higher reactivity but higher cost and lower stability) and 4-chloro-4′-propylbiphenyl (lower reactivity requiring harsher coupling conditions or specialized ligands), the bromo-substituted compound offers an optimal balance of reactivity, cost-effectiveness, and bench stability for industrial-scale coupling applications [2].

Reactivity Profile
Class-level
Aryl bromide: optimal balance vs. iodide (faster, costlier) and chloride (slower)
Supports scalable coupling workflow
Qualitative oxidative addition rate: I > Br > Cl
Suzuki-Miyaura Coupling Organic Electronics Building Block Reactivity

Spectroscopic Identity Confirmation with SDBS

4-Bromo-4′-propylbiphenyl has a fully characterized and publicly accessible spectroscopic profile in the SDBS database (SDBS No. 18681), including 1H NMR (399.65 MHz, CDCl3), 13C NMR, IR (KBr disc), and mass spectrometry data [1]. This authoritative spectral reference enables unambiguous identity confirmation against purchased material, distinguishing it from structurally similar compounds such as 4-bromo-4′-ethylbiphenyl or 4-bromo-4′-butylbiphenyl whose spectra exhibit characteristic alkyl-chain-dependent differences in proton and carbon chemical shifts [2].

Spectral Reference
Analytical context
SDBS No. 18681: 1H NMR, 13C NMR, IR, MS
Enables unambiguous identity confirmation
Propyl signals differentiate from ethyl/butyl analogs
Analytical Chemistry Quality Assurance Structural Authentication

Patented Synthesis Process Optimization

Patent CN108129258B discloses an improved synthesis process for 4-bromo-4′-propylbiphenyl that addresses key manufacturing limitations of earlier routes. The patented method reduces the use of hazardous reagents and simplifies the synthetic sequence compared to conventional approaches that employed high-toxicity starting materials or required complex multi-step purifications [1]. This process innovation specifically targets the industrial production of 4-bromo-4′-propylbiphenyl as a precursor to 4-propylbiphenylboronic acid, a critical liquid crystal monomer [2].

Process Innovation
Reported
Reduced hazardous reagents, simplified sequence
May support supply chain reliability
Industrial synthesis for liquid crystal monomer precursor
Process Chemistry Green Chemistry Industrial Manufacturing

Toluene Solubility as Purity Indicator

Commercial specifications for 4-bromo-4′-propylbiphenyl from major suppliers include a toluene solubility criterion requiring 'almost transparency' when dissolved . This qualitative solubility specification serves as a practical purity and handling indicator, distinguishing high-quality material from degraded or impure batches that may contain insoluble residues or colored impurities. While not a quantitative comparator against analogs, this specification provides a vendor-independent benchmark for incoming material acceptance that is specific to this compound's solubility profile.

Solubility QC
Data to verify
“Almost transparency” in toluene
Rapid purity screen on receipt
Qualitative visual pass/fail criterion
Material Specification Procurement Quality Metrics Solubility Testing

Research & Industrial Application Scenarios


Cyanobiphenyl Liquid Crystal Monomer Synthesis

4-Bromo-4′-propylbiphenyl serves as the essential precursor for synthesizing 4′-propyl-(1,1′-biphenyl)-4-carbonitrile (4-cyano-4′-propylbiphenyl), a foundational nematic liquid crystal monomer [1]. The conversion proceeds via palladium-catalyzed cyanation of the bromine site, leveraging the optimal reactivity of the aryl bromide functionality [2]. The propyl chain length is critical: shorter chains (ethyl) yield mesogens with lower clearing points and narrower nematic ranges, while longer chains (butyl, pentyl) introduce smectic phases or increased viscosity that may be undesirable for fast-switching display applications [3]. For procurement of liquid crystal intermediates, this compound represents the propyl homolog specifically required for target mesomorphic properties in display formulations.

Suzuki-Miyaura Building Block for OLED Hole-Transport Materials

In OLED material development, 4-bromo-4′-propylbiphenyl functions as a versatile aryl halide building block for Suzuki-Miyaura cross-coupling to construct extended π-conjugated systems for hole-transport layers and host materials [1]. The bromine atom provides an optimal leaving group for palladium-catalyzed coupling with arylboronic acids or arylboronic esters, enabling modular construction of biphenyl-containing oligomers and polymers [2]. The propyl substituent contributes solubility and film-forming properties to the resulting materials while minimally perturbing the electronic properties of the conjugated core compared to alkoxy or amino substituents.

High-Purity Material for Display Manufacturing Process Validation

The demonstrated capability to achieve >99.8% purity via optimized industrial synthesis [1] positions 4-bromo-4′-propylbiphenyl as a benchmark material for process validation and analytical method development in display manufacturing environments. The melting point specification (107.0–109.0 °C) and toluene solubility criterion ('almost transparency') [2] provide defined acceptance metrics for incoming quality control. These quantifiable specifications enable consistent material qualification across multiple supplier sources, supporting robust supply chain management for high-volume liquid crystal monomer production.

Analytical Reference Standard for Biphenyl-Derivative Identification

The comprehensive, publicly accessible spectral library entries for 4-bromo-4′-propylbiphenyl in the SDBS database (1H NMR, 13C NMR, IR, MS) [1] enable its use as an analytical reference standard for identifying structurally related biphenyl derivatives in research and quality control laboratories. The distinct spectroscopic signature of the propyl group (1H NMR: characteristic triplet at δ ~0.9 ppm, multiplet at δ ~1.6 ppm, and triplet at δ ~2.6 ppm) provides unambiguous differentiation from ethyl, butyl, and other alkyl homologs that may co-elute or be misidentified in chromatographic analyses.

Application
Selection Property
Validation Focus
Cyanobiphenyl liquid crystal monomer synthesis
Propyl chain for nematic mesophase
Mesomorphic properties and clearing point
OLED hole-transport material building block
Aryl bromide for Suzuki coupling
Cross-coupling efficiency and purity
Process validation for display manufacturing
High-purity synthesis benchmark
Incoming QC and supply chain consistency
Analytical reference for biphenyl derivatives
Authoritative spectral library (SDBS)
Spectroscopic identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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